molecular formula C5H6F2N2S B6158196 4-(1,1-difluoroethyl)-1,3-thiazol-2-amine CAS No. 1784808-77-0

4-(1,1-difluoroethyl)-1,3-thiazol-2-amine

Cat. No.: B6158196
CAS No.: 1784808-77-0
M. Wt: 164.2
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Description

4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a difluoroethyl group and an amine group

Properties

CAS No.

1784808-77-0

Molecular Formula

C5H6F2N2S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-difluoroethyl)-1,3-thiazol-2-amine typically involves the introduction of the difluoroethyl group onto a thiazole ring. One common method is the reaction of 2-aminothiazole with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,1-difluoroethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors by mimicking the steric and electronic properties of natural substrates. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Difluoroethyl)aniline
  • 2-(1,1-Difluoroethyl)-4-methyl-pyridine
  • 4-(1,1-Difluoro-1H-1λ4,10λ4-benzo[4,5]thiazolo[3,2-c][1,3,2]oxazaborinin-3-yl)-N,N-diphenylaniline

Uniqueness

4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluoroethyl group enhances metabolic stability and modulates the compound’s electronic properties, which can be advantageous in drug design and materials science .

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